molecular formula C24H20FNO4 B557952 Fmoc-Phe(2-F)-OH CAS No. 205526-26-7

Fmoc-Phe(2-F)-OH

Cat. No. B557952
M. Wt: 405.4 g/mol
InChI Key: ARHOAMSIDCQWEW-QFIPXVFZSA-N
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Description

Fmoc-Phe(2-F)-OH, also known as Fmoc-2-fluoro-L-phenylalanine, is a derivative of phenylalanine . It has an empirical formula of C24H20FNO4 and a molecular weight of 405.42 .


Synthesis Analysis

The synthesis of Fmoc-Phe(2-F)-OH involves the use of a weak base such as triethylamine in an ionic liquid . A study also mentions the use of MeOH, EtOH, or iPrOH (5 mL), and SOCl2 (0.36 mmol, 1.2 eq.) .


Molecular Structure Analysis

The molecular structure of Fmoc-Phe(2-F)-OH is represented by the SMILES string OC(=O)C@HNC(=O)OCC2c3ccccc3-c4ccccc24 .


Chemical Reactions Analysis

The removal of the fluorenylmethoxycarbonyl (Fmoc) group in ionic liquid is a key chemical reaction involving Fmoc-Phe(2-F)-OH . This process is efficient at room temperature for various amines and amino acid methyl esters .


Physical And Chemical Properties Analysis

Fmoc-Phe(2-F)-OH is a solid substance . It has a solubility of 90 mg/mL in DMSO when ultrasonicated . It is recommended to store the powder at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

  • Self-Assembly and Hydrogelation : Fmoc-Phe derivatives, including fluorinated ones like Fmoc-Phe(2-F)-OH, are known for their ability to self-assemble into hydrogel networks. These hydrogels form by the spontaneous assembly of low molecular weight hydrogelators into fibrils, which then entangle to create a network structure in water. This behavior is significantly influenced by factors like solvent pH, side chain functionalization, and C-terminal modifications. Hydrogels of this type show potential for applications in biomedical fields and material science due to their unique mechanical and rheological properties (Ryan et al., 2011).

  • Incorporation into Nanomaterials : Fmoc-Phe(2-F)-OH based hydrogels have been used to incorporate and disperse functionalized carbon nanotubes, creating hybrid hydrogels. This integration enhances the thermal stability and elasticity of the hydrogels, making them suitable for applications in nanotechnology and material science (Roy & Banerjee, 2012).

  • Formation of Silver Nanoclusters : Fmoc-Phe(2-F)-OH hydrogels have been utilized to prepare and stabilize fluorescent silver nanoclusters. These clusters exhibit unique fluorescent properties and are stable over extended periods, suggesting potential applications in areas like photoluminescence and nanotechnology (Roy & Banerjee, 2011).

  • Electroaddressing and Biomedical Applications : The ability of Fmoc-Phe derivatives to undergo electroaddressing, a process where materials are assembled in response to electrical signals, opens up potential applications in molecular electronics, biosensing, and nanobiotechnology. This property is particularly relevant for lab-on-a-chip applications and controlled drug delivery systems (Liu et al., 2011).

  • Antibacterial Composite Materials : Nanoassemblies formed by Fmoc-Phe(2-F)-OH have demonstrated antibacterial capabilities. These materials, when integrated into resin-based composites, inhibit bacterial growth without affecting their mechanical and optical properties. This finding is significant for the development of biomedical materials with intrinsic antibacterial properties (Schnaider et al., 2019).

  • Cell Culture Applications : Fmoc-Phe(2-F)-OH based hydrogels have been shown to support the viability and growth of cells, such as NIH 3T3 fibroblast cells. These hydrogels can effectively mimic the integrin-binding RGD peptide of fibronectin, making them suitable as extracellular matrix-mimetic scaffolds for cell culture applications (Liyanage et al., 2015).

Safety And Hazards

The safety data sheet of Fmoc-Phe(2-F)-OH indicates that it may cause eye, skin, and respiratory tract irritation. It may also be harmful if swallowed or inhaled . It is advised to use personal protective equipment and avoid dust formation .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHOAMSIDCQWEW-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370353
Record name Fmoc-Phe(2-F)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Phe(2-F)-OH

CAS RN

205526-26-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-fluoro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205526-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Phe(2-F)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JR Sawyer - 2022 - search.proquest.com
Metabolic disease has become a major health epidemic throughout the world. There are several receptor systems that have been previously determined to alter energy balance and …
Number of citations: 2 search.proquest.com
IPC Class, A USPC - 2012 - patentsencyclopedia.com
Disclosed are 2-quinoxalinol salen compounds and in particular 2-quinoxalinol salen Schiff-base ligands. The disclosed 2-quinoxalinol salen compounds may be utilized as ligands for …
Number of citations: 0 www.patentsencyclopedia.com

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